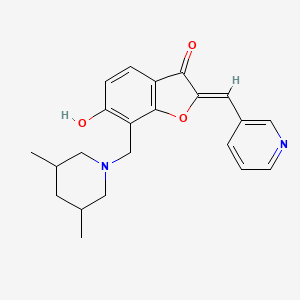

(Z)-7-((3,5-dimethylpiperidin-1-yl)methyl)-6-hydroxy-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one

Descripción

The compound “(Z)-7-((3,5-dimethylpiperidin-1-yl)methyl)-6-hydroxy-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one” is a benzofuran-3(2H)-one derivative characterized by a Z-configuration (cis) exocyclic double bond at position 2. Its structure includes:

- A benzofuran-3(2H)-one core substituted at position 6 with a hydroxyl group and at position 7 with a (3,5-dimethylpiperidin-1-yl)methyl moiety.

- A pyridin-3-ylmethylene group at position 2, contributing aromatic and hydrogen-bonding properties.

- A Z stereochemistry at the exocyclic double bond, critical for molecular conformation and biological interactions .

This compound belongs to a class of bioactive benzofuranones, which are often explored for pharmacological applications due to their structural versatility.

Propiedades

IUPAC Name |

(2Z)-7-[(3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxy-2-(pyridin-3-ylmethylidene)-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O3/c1-14-8-15(2)12-24(11-14)13-18-19(25)6-5-17-21(26)20(27-22(17)18)9-16-4-3-7-23-10-16/h3-7,9-10,14-15,25H,8,11-13H2,1-2H3/b20-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFUSTWQYPPFZOG-UKWGHVSLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)CC2=C(C=CC3=C2OC(=CC4=CN=CC=C4)C3=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CC(CN(C1)CC2=C(C=CC3=C2O/C(=C\C4=CN=CC=C4)/C3=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

(Z)-7-((3,5-dimethylpiperidin-1-yl)methyl)-6-hydroxy-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one is a complex organic molecule belonging to the benzofuran family, characterized by its unique structural features that include a hydroxyl group and a piperidine moiety. This compound has garnered attention for its potential biological activities, which may include antioxidant, antimicrobial, and anticancer properties.

Chemical Structure and Properties

The compound's chemical formula is , and it features a benzofuran core with various functional groups that enhance its interaction with biological systems. The presence of hydroxyl groups is particularly noteworthy as they are known to contribute to the compound's antioxidant capacity.

| Property | Details |

|---|---|

| Molecular Formula | C26H31N O6 |

| Molecular Weight | 445.54 g/mol |

| Functional Groups | Hydroxyl, Piperidine, Benzofuran |

Antioxidant Activity

Compounds with hydroxyl groups are recognized for their ability to scavenge free radicals, which can mitigate oxidative stress. The antioxidant potential of this compound suggests it may play a role in protective mechanisms against cellular damage.

Antimicrobial Properties

Benzofuran derivatives have been extensively studied for their antimicrobial effects. Preliminary studies indicate that this compound may inhibit bacterial growth and exhibit antifungal properties. Research has shown that related compounds can effectively target various pathogens.

Anticancer Activity

The anticancer potential of this compound is supported by findings from similar benzofuran derivatives, which have demonstrated efficacy against various cancer cell lines. For instance, certain structural modifications within the benzofuran class have been linked to enhanced cytotoxicity against breast cancer cells (MCF-7) with IC50 values indicating significant inhibitory effects on cell proliferation .

Case Studies and Research Findings

- Antioxidant Efficacy : In vitro studies have shown that compounds structurally similar to this compound exhibit strong antioxidant activity through the scavenging of reactive oxygen species (ROS) .

- Antimicrobial Effects : A study highlighted the antimicrobial activity of benzofuran derivatives against various bacterial strains, with inhibition zones ranging from 20 mm to 24 mm against pathogens like Staphylococcus aureus and Escherichia coli . The specific interactions of this compound with microbial targets remain an area for further exploration.

- Anticancer Potential : Research conducted on related benzofuran compounds indicated promising results in inhibiting tumor growth in various cancer cell lines. For example, compounds with similar structural motifs were found to inhibit the proliferation of MCF-7 cells at concentrations as low as 58 µM .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Compound A | Benzofuran core | Anticancer | Lacks piperidine |

| Compound B | Piperidine base | Antimicrobial | Different substituents |

| Compound C | Trimethoxyphenol | Antioxidant | No benzofuran ring |

The uniqueness of this compound lies in its specific combination of functional groups that may confer distinct biological activities not observed in these similar compounds.

Aplicaciones Científicas De Investigación

Structural Characteristics

The compound features a benzofuran core with a piperidine moiety and a hydroxyl group. These structural elements are crucial for its biological activity:

- Benzofuran Core : Known for various biological activities.

- Piperidine Moiety : Associated with neuropharmacological effects.

- Hydroxyl Group : Enhances antioxidant capacity by scavenging free radicals.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance:

- Mechanism of Action : Compounds with piperidine derivatives have been shown to induce apoptosis in various cancer cell lines. A study demonstrated that a related compound exhibited superior cytotoxicity compared to the reference drug bleomycin in FaDu hypopharyngeal tumor cells.

Neuroprotective Effects

The piperidine structure suggests potential interactions with neurotransmitter systems:

- Cholinesterase Inhibition : Similar derivatives have been found to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important for cognitive function. This inhibition may provide neuroprotective benefits, particularly in models of Alzheimer's disease.

Antioxidant Activity

The presence of hydroxyl groups is linked to enhanced antioxidant activity:

- Free Radical Scavenging : Compounds such as this one can effectively scavenge free radicals, reducing oxidative stress. This property is vital for therapeutic applications in conditions associated with oxidative damage.

Case Studies and Research Findings

- Anticancer Study : A study involving a benzofuran derivative showed promising results in inhibiting tumor growth in vitro, leading to further exploration of structural modifications to enhance efficacy.

- Neuroprotection Research : Studies have demonstrated that piperidine-containing compounds can improve brain exposure and exhibit dual inhibition of cholinesterases, highlighting their potential in treating neurodegenerative diseases.

- Antioxidant Efficacy : Experimental evaluations confirmed the antioxidant capabilities of similar benzofuran derivatives, suggesting that this compound may possess significant protective effects against oxidative stress.

Análisis De Reacciones Químicas

Hydroxyl Group Reactivity

The 6-hydroxy group participates in:

-

Etherification : Alkylation with alkyl halides or Mitsunobu reactions to form ethers.

-

Oxidation : Controlled oxidation to quinones under acidic conditions (e.g., trichloroacetic acid) .

α,β-Unsaturated Ketone System

The pyridin-3-ylmethylene group enables:

-

Michael Additions : Nucleophilic attack at the β-position by amines or thiols.

-

Reduction : Selective hydrogenation of the double bond using Pd/C or NaBH₄ to yield saturated ketones.

Table 2: Key Transformations of Functional Groups

| Functional Group | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 6-Hydroxy | Etherification | R-X, K₂CO₃, DMF | Alkoxybenzofuran derivatives |

| Pyridin-3-ylmethylene | Hydrogenation | H₂, Pd/C, RT | Saturated ketone |

Piperidine Substituent Reactivity

The 3,5-dimethylpiperidin-1-ylmethyl group undergoes:

-

N-Alkylation : Quaternization with alkylating agents (e.g., methyl iodide) to form ammonium salts.

-

Demethylation : Acidic hydrolysis (HCl, reflux) to yield secondary amines.

Biological Interaction Pathways

While direct pharmacological data for this compound is limited, structurally similar benzofuran derivatives exhibit:

-

Enzyme Inhibition : Binding to kinase active sites via hydrogen bonding with the hydroxyl group .

-

Receptor Interactions : Piperidine moieties enhance affinity for neurotransmitter receptors (e.g., serotonin receptors).

Stability and Degradation

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following structurally analogous benzofuran-3(2H)-one derivatives are analyzed for comparative insights:

Table 1: Structural and Functional Comparison

Key Comparative Insights

Substituents at Position 2: The target compound’s pyridin-3-ylmethylene group differs from thienylmethylene () and 3-methylphenyl (). In , the pyridin-4-ylmethylene analog demonstrated potent AChE/BuChE inhibition, suggesting that the pyridine ring’s position (3 vs. 4) could modulate activity .

Substituents at Position 7 :

- The 3,5-dimethylpiperidin-1-yl group in the target compound introduces steric bulk and rigidity, contrasting with 4-methylpiperidine () and 4-(2-hydroxyethyl)piperazine (). Dimethyl substitution may optimize lipophilicity and membrane permeability compared to hydroxyethylpiperazine’s polarity .

Core Modifications: The 6-hydroxy group in the target compound and derivatives contrasts with 5,6-dimethoxy substitution in .

Stereochemistry :

- All compared compounds share the Z configuration at the exocyclic double bond, critical for maintaining planar geometry and optimizing interactions with biological targets .

Hypothetical Structure-Activity Relationships

- Enzyme Inhibition : highlights that 5,6-dimethoxy analogs with pyridinyl groups exhibit cholinesterase inhibition. The target compound’s hydroxyl group may improve binding to polar enzyme pockets, while its 3,5-dimethylpiperidine moiety could enhance selectivity via steric effects .

Q & A

Q. What are the critical steps in synthesizing (Z)-7-((3,5-dimethylpiperidin-1-yl)methyl)-6-hydroxy-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one?

- Methodology : The synthesis involves multi-step organic reactions, including:

- Formation of the benzofuran-3(2H)-one core via cyclization of hydroxyl-substituted precursors under acidic or basic conditions.

- Introduction of the pyridin-3-ylmethylene group via a Knoevenagel condensation, requiring precise control of temperature (60–80°C) and anhydrous solvents (e.g., ethanol or THF) to stabilize the Z-isomer configuration .

- Functionalization with the 3,5-dimethylpiperidin-1-ylmethyl group using nucleophilic substitution or reductive amination, often requiring protecting groups for the hydroxyl moiety to prevent side reactions .

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization to achieve >95% purity.

Q. How is the structural integrity of this compound confirmed experimentally?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments and carbon frameworks. Key signals include the Z-configuration olefinic proton (δ 7.2–7.5 ppm) and aromatic protons from the benzofuran and pyridine moieties .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z 435.215) and fragments corresponding to the piperidine and benzofuran groups .

- Infrared Spectroscopy (IR) : Peaks at 1680–1700 cm (C=O stretch) and 3200–3400 cm (O-H stretch) validate functional groups .

Q. What analytical techniques are essential for assessing purity and stability?

- Methodology :

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) monitor purity (>98%) and degradation products under stress conditions (e.g., acidic/basic hydrolysis, thermal stress) .

- Thermogravimetric Analysis (TGA) : Evaluates thermal stability; decomposition temperatures >200°C suggest suitability for high-temperature reactions .

- X-ray Powder Diffraction (XRPD) : Detects polymorphic forms, critical for reproducibility in biological assays .

Advanced Research Questions

Q. How can reaction mechanisms for key synthetic steps (e.g., Knoevenagel condensation) be elucidated?

- Methodology :

- Kinetic Studies : Monitor reaction progress via H NMR or in situ FTIR to identify intermediates (e.g., enolate formation).

- Isotopic Labeling : Use C-labeled aldehydes to trace carbon migration during condensation .

- Computational Modeling : Density Functional Theory (DFT) calculations predict transition states and activation energies for Z/E isomerization pathways .

Q. What challenges arise in crystallographic analysis of this compound, and how are they addressed?

- Challenges :

- Disorder in the piperidine ring : Common due to rotational flexibility.

- Weak diffraction : Caused by low crystal quality or solvent inclusion.

- Solutions :

- SHELXL Refinement : Use anisotropic displacement parameters and restraints for disordered regions .

- ORTEP-3 Visualization : Generate thermal ellipsoid plots to highlight areas of high thermal motion .

Q. How should researchers address discrepancies in spectroscopic data across studies?

- Methodology :

- Cross-Validation : Compare NMR chemical shifts with structurally analogous compounds (e.g., ’s benzofuran derivatives) .

- Control Experiments : Replicate synthesis under standardized conditions to isolate solvent or temperature effects .

- Collaborative Databases : Submit raw spectral data to repositories like Cambridge Structural Database (CSD) for peer validation .

Q. What computational approaches predict the compound’s biological interactions?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to target proteins (e.g., kinases or GPCRs). Focus on the pyridine and benzofuran moieties as pharmacophores .

- Molecular Dynamics (MD) Simulations : Assess binding stability over 100 ns trajectories in explicit solvent models (e.g., TIP3P water) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.